molecular formula C19H21F3N2O B3442357 1-(2-methoxyphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine

1-(2-methoxyphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine

Cat. No. B3442357
M. Wt: 350.4 g/mol
InChI Key: RDWMBWOXXCJIQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(2-methoxyphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The compound also contains a methoxyphenyl group and a trifluoromethylbenzyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving nucleophilic substitution or addition . For instance, trifluoromethyl groups can be introduced using trifluoromethyl phenyl sulfone .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its constituent groups. Trifluoromethyl groups are often used to modify the properties of organic compounds .

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. Many piperazine derivatives are active in the central nervous system .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. Proper handling and disposal methods should be used when working with any chemical compound .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given the biological activity of many piperazine derivatives, this compound could have potential uses in pharmaceuticals .

properties

IUPAC Name

1-(2-methoxyphenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N2O/c1-25-18-9-5-4-8-17(18)24-12-10-23(11-13-24)14-15-6-2-3-7-16(15)19(20,21)22/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWMBWOXXCJIQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyphenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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